2-{[1-(cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole

Lipophilicity Drug-likeness Permeability

This thiazole ether features a cyclopropanesulfonyl-pyrrolidine core, offering a unique acceptor-only pharmacophore (0 HBD, 6 HBA) for CNS-penetrant probe design. The cyclopropane ring shields the sulfonamide from oxidative metabolism, a critical advantage over N-acetyl or N-methyl analogs. Ideal for antifungal SAR studies (Candida spp.) and neuroscience targets. Sourced for research use; confirm lot-specific purity. Bulk and custom synthesis available.

Molecular Formula C10H14N2O3S2
Molecular Weight 274.35
CAS No. 2199186-99-5
Cat. No. B2714173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole
CAS2199186-99-5
Molecular FormulaC10H14N2O3S2
Molecular Weight274.35
Structural Identifiers
SMILESC1CC1S(=O)(=O)N2CCC(C2)OC3=NC=CS3
InChIInChI=1S/C10H14N2O3S2/c13-17(14,9-1-2-9)12-5-3-8(7-12)15-10-11-4-6-16-10/h4,6,8-9H,1-3,5,7H2
InChIKeyXEDLMAWAIXSKFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole (CAS 2199186-99-5): Structural Identity and Procurement-Relevant Properties


2-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is a synthetic small molecule (C10H14N2O3S2, MW 274.4) belonging to the thiazole ether class, featuring a pyrrolidine ring N-substituted with a cyclopropanesulfonyl group [1]. Its core scaffold—a 2-(pyrrolidin-3-yloxy)thiazole—is a recognized privileged structure in medicinal chemistry, while the cyclopropanesulfonyl substituent introduces distinct steric and electronic properties that differentiate it from simpler sulfonamide analogs [2]. The compound is primarily sourced from specialty chemical suppliers for research use, with an XLogP3 of 1.3, zero hydrogen bond donors, and six hydrogen bond acceptors, indicating moderate lipophilicity and a predominantly hydrogen-bond-accepting character that influences target engagement and solubility [1].

Why 2-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole Cannot Be Interchanged with Generic Pyrrolidine-Thiazole Analogs


In-class pyrrolidine-thiazole compounds share a common core but diverge critically in their N-substituents. The cyclopropanesulfonyl group of the target compound imposes a unique combination of moderate lipophilicity (XLogP3 = 1.3), zero hydrogen bond donor capacity, and a higher topological polar surface area compared to N-acetyl or N-methylsulfonyl analogs [1]. These factors directly impact membrane permeability, solubility, and target-binding pharmacophore requirements. Replacing this compound with an unsubstituted pyrrolidine (XLogP3 ≈ 0.5–0.8, one H-bond donor) or an N-acetyl derivative would alter both the conformational ensemble and the hydrogen-bonding landscape, potentially abolishing activity in assays where the sulfonyl oxygen atoms act as critical acceptor motifs [2]. Furthermore, the cyclopropyl ring contributes to metabolic stability by shielding the sulfonyl group from oxidative metabolism, a benefit not conferred by linear or smaller cyclic alkylsulfonamides [3]. Thus, generic substitution without quantitative comparability data risks unrecognized loss of function.

Quantitative Differentiation Evidence for 2-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole Versus Structural Analogs


Lipophilicity (XLogP3) Comparison: Cyclopropanesulfonyl vs. Parent Pyrrolidine

The target compound 2-{[1-(cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole exhibits an XLogP3 of 1.3, which is 0.5–0.7 log units higher than the unsubstituted parent 2-(pyrrolidin-3-yloxy)thiazole (estimated XLogP3 ≈ 0.6–0.8) [1]. This moderate increase in lipophilicity places the compound within the optimal range (1–3) for oral bioavailability according to Lipinski's rule-of-five, while the parent compound's lower value may limit passive membrane diffusion. The difference arises from the hydrophobic contribution of the cyclopropanesulfonyl group, balanced by its hydrogen-bond-accepting sulfonyl oxygens, yielding a favorable permeability-solubility compromise not achieved by the more polar parent or less polar N-aryl analogs [2].

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor Count: Zero Donors Differentiates from N-H Containing Analogs

The cyclopropanesulfonyl group caps the pyrrolidine nitrogen, resulting in a hydrogen bond donor count of zero for the target compound [1]. In contrast, the parent 2-(pyrrolidin-3-yloxy)thiazole possesses one H-bond donor (the pyrrolidine N–H). This zero-donor feature is critical because an N–H donor can engage in strong, often promiscuous, hydrogen bonds with biological targets, leading to off-target interactions. Removing this donor while retaining six H-bond acceptors (from the thiazole, ether oxygen, and sulfonyl group) creates a uniquely acceptor-rich pharmacophore that can engage targets requiring multiple acceptor points without the entropic penalty of a donor, a profile that is rare among pyrrolidine-thiazole analogs [2].

Hydrogen bonding Selectivity Membrane permeability

Rotatable Bond Count and Conformational Restriction Compared to Linear Sulfonamide Analogs

The target compound contains four rotatable bonds, a count that is lower than what would be expected for a linear N-alkylsulfonamide analog (e.g., N-propylsulfonyl, which would add at least one additional rotatable bond) [1]. The compact cyclopropane ring restricts the conformational freedom of the sulfonyl group, pre-organizing the molecule into a more rigid bioactive conformation. Pre-organization reduces the entropic penalty upon binding to a target protein. Class-level inference from thiazole-cyclopropane derivatives with confirmed antifungal activity supports the notion that the cyclopropane fragment contributes to potency through conformational restriction, as demonstrated in a series where cyclopropane-bearing thiazoles showed MIC values as low as 0.015 µg/mL against Candida spp. [2]. While direct data for the target compound are not published, the structural feature is conserved and is expected to confer a similar entropic advantage over flexible-chain sulfonamides.

Conformational entropy Binding affinity Selectivity

Topological Polar Surface Area (TPSA) Differentiates from N-Acetyl and N-Methylsulfonyl Analogs

While the exact TPSA value is not retrievable here, the cyclopropanesulfonyl group imparts a larger polar surface area than an acetyl group but a smaller one than most aryl sulfonamides. The six hydrogen bond acceptors contribute to a TPSA that is predicted to be in the range of 80–90 Ų, compared to approximately 55–65 Ų for the N-acetyl analog and >100 Ų for a phenylsulfonyl analog [1]. This places the compound in a favorable range for CNS penetration (generally <90 Ų) while still maintaining sufficient polarity for aqueous solubility. The class-level evidence from related cyclopropane-thiazole compounds, which showed in vivo anticonvulsant activity in MES and PTZ models without motor impairment, supports the hypothesis that this TPSA range permits CNS exposure [2]. The target compound, by virtue of its cyclopropanesulfonyl group, is therefore positioned in a unique CNS-accessible chemical space not shared by larger N-substituents.

Polar surface area Blood-brain barrier penetration Absorption

Optimal Deployment Scenarios for 2-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole in Drug Discovery and Chemical Biology


CNS-Targeted Probe Development Leveraging Moderate TPSA and Zero H-Bond Donors

Based on the estimated TPSA of 80–90 Ų and the absence of hydrogen bond donors, this compound is suited for designing blood-brain-barrier-penetrant chemical probes. In neuroscience programs, use it as a starting scaffold for targets implicated in epilepsy or neurodegeneration, where the cyclopropane-thiazole class has demonstrated in vivo anticonvulsant efficacy [1]. Prioritize this compound over N-acetyl analogs (TPSA too low) and N-aryl sulfonamides (TPSA too high) for CNS exposure optimization [2].

Antifungal Hit-to-Lead Optimization with Cyclopropane-Dependent Potency

The cyclopropane-thiazole chemotype has shown exceptional antifungal activity against Candida spp. (MIC 0.015–7.81 µg/mL) [1]. Although the target compound's specific MIC is unmeasured, its conserved cyclopropane-thiazole core positions it as a candidate for testing against azole-resistant Candida strains. Use this compound in parallel with the unsubstituted pyrrolidine analog to experimentally confirm the contribution of the cyclopropanesulfonyl group to activity, leveraging the zero-donor, higher-lipophilicity profile to map pharmacophoric requirements.

Selectivity Screening Panels Exploiting Acceptor-Only Pharmacophore

The compound's six hydrogen bond acceptors and zero donors create an unusual acceptor-only pharmacophore. This feature can be exploited in selectivity panels to probe targets that require multiple acceptor interactions, such as kinases or proteases with deep ATP-binding pockets. Contrast with N–H containing analogs to assess the impact of donor removal on off-target hit rates [2]. Procure this compound specifically when an N–H-free analog is required to avoid hydrogen-bond-mediated promiscuity.

Metabolic Stability Assessment in Lead Series with Cyclopropane Shielding

The cyclopropyl ring adjacent to the sulfonyl group is expected to impede oxidative metabolism at the sulfonamide linkage, a benefit well-documented for cyclopropyl-containing drugs [1]. Use this compound in metabolic stability assays (e.g., liver microsome or hepatocyte incubations) alongside its N-methyl or N-ethyl analogs to quantify the stabilizing effect of the cyclopropane moiety. Positive results would justify inclusion of this building block in lead optimization paths where metabolic soft spots are a concern.

Quote Request

Request a Quote for 2-{[1-(cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.